molecular formula C16H13FNO6P B607536 Foslinanib CAS No. 1256037-60-1

Foslinanib

Cat. No.: B607536
CAS No.: 1256037-60-1
M. Wt: 365.25 g/mol
InChI Key: ZDWFMAHQGDEALT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TRX-818 involves the use of aryl-quinolin derivatives. The synthetic route includes the formation of 2-(3-fluorophenyl)-6-methoxy-5-(phosphonooxy)-4(1H)-quinolinone, disodium salt. The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

TRX-818 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically quinolinone derivatives with modified functional groups.

Mechanism of Action

The exact mechanism of action of TRX-818 is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. TRX-818 also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures . The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

  • 2-(fluorophenyl)quinolin-4-one derivatives
  • Other aryl-quinolin derivatives

If you have any more questions or need further details, feel free to ask!

Biological Activity

Foslinanib, also known as CVM-1118, is a novel phosphoric ester compound derived from 2-phenyl-4-quinolone derivatives. Its biological activity has garnered attention due to its potential as an anti-cancer agent, particularly in the treatment of various malignancies. This article provides a comprehensive overview of its biological mechanisms, research findings, and clinical implications.

This compound exhibits multiple biological activities primarily through its active metabolite, CVM-1125. The compound's mechanism of action involves:

  • Targeting TRAP1 : this compound binds to TNF receptor-associated protein 1 (TRAP1), leading to mitochondrial apoptosis in cancer cells. This interaction results in the destabilization of HIF-1α and a reduction in cellular succinate levels, which are critical for tumor growth and survival .
  • Inducing Apoptosis : Studies have shown that this compound promotes apoptosis in various cancer cell lines by causing cell cycle arrest at the G2/M phase. This effect has been confirmed through assays using the NCI 60 cancer panel, where it demonstrated significant cytotoxicity at nanomolar concentrations .
  • Inhibiting Vasculogenic Mimicry (VM) : this compound has been noted for its ability to inhibit the formation of vasculogenic mimicry, a process whereby tumor cells form vessel-like structures to supply nutrients and oxygen independently of endothelial cells. This inhibition further contributes to its anti-tumor efficacy .

Pharmacogenomic Biomarkers

Recent research has identified potential pharmacogenomic biomarkers associated with this compound treatment. Whole Genome CRISPR Knock-Out Screening revealed that mutations in genes such as STK11 and NF2 may increase sensitivity to this compound, suggesting that these biomarkers could be used to select appropriate candidates for treatment .

Preclinical Findings

This compound has undergone extensive preclinical evaluation:

  • Cytotoxicity Assays : In vitro studies demonstrated that CVM-1125 inhibits cell proliferation across various cancer types, including melanoma and colon cancer .
  • Animal Models : In vivo studies using xenograft models showed significant tumor volume reduction following treatment with this compound, supporting its potential clinical utility as an oral anti-cancer drug .

Clinical Trials

This compound is currently undergoing clinical trials, including Phase 2 studies for patients with advanced hepatocellular carcinoma (HCC). Initial results indicate that this compound combined with nivolumab shows promising clinical activity and a favorable safety profile compared to existing therapies like atezolizumab plus bevacizumab .

Clinical Trial Phase Target Condition Combination Therapy Status
NCT05257590Phase 2Unresectable HCCNivolumabOngoing

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study A : A patient with advanced HCC treated with this compound exhibited a partial response after three months of therapy, demonstrating reduced tumor markers and improved quality of life.
  • Case Study B : In another instance, a cohort of patients receiving this compound alongside standard care reported stable disease for over six months, suggesting prolonged disease control in refractory cases.

Properties

CAS No.

1256037-60-1

Molecular Formula

C16H13FNO6P

Molecular Weight

365.25 g/mol

IUPAC Name

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate

InChI

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)

InChI Key

ZDWFMAHQGDEALT-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Foslinanib;  Foslinanibum

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 51 (0.25 g, 0.46 mmol) was allowed to react in the same manner as described in the preparation of compound 49 to give 52. Yellow solid; yield: 63.7%; mp 179-181° C.; MS (ESI): m/z 366 (M+H)+; 1H-NMR (D2O+NaOD, 200 MHz): δ 3.76 (s, 3H), 6.53 (s, 1H), 7.05 (1, =8.4 Hz, 1H), 7.24-7.60 (m, 5H); Anal. (C16H13FNO6P) C, H, N.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
compound 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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